N,N-Dimethylguanosine

Übersicht

Beschreibung

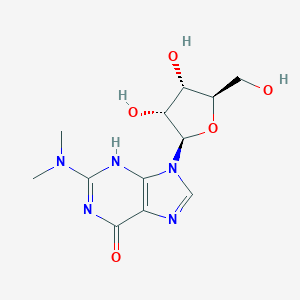

N(2),N(2)-dimethylguanosine is a guanosine where the hydrogens of the amine group at C-2 are substituted by methyl groups. It has a role as a human metabolite.

N2,N2-Dimethylguanosine is a natural product found in Schizosaccharomyces pombe, Vitis vinifera, and Saccharomyces cerevisiae with data available.

Wirkmechanismus

Target of Action

N,N-Dimethylguanosine, also known as N2,N2-Dimethylguanosine, is a modified nucleoside that primarily targets transfer RNA (tRNA) . It is a primary degradation product of tRNA .

Mode of Action

N2,N2-Dimethylguanosine is an analogue of guanosine in which the amino hydrogens in position 2 of the nucleobase are replaced by methyl groups . This modification is thought to contribute to the structural stability of tRNA .

Biochemical Pathways

It is known that the compound is involved in the post-transcriptional modifications of rna nucleotides, which occur in all cells . These modifications are known to provide structural stability across a wide range of temperatures in archaea as well as bacteria .

Pharmacokinetics

It is known that the solubility of n2,n2-dimethylguanosine in water is limited, but a concentration of ≥ 7 mm can be achieved . In addition, gentle heating up to 50°C can facilitate complete dissolution .

Result of Action

The presence of N2,N2-Dimethylguanosine in tRNA contributes to the structural stability of the molecule . In the absence of this modification, tRNA shows structural rearrangement in the core of the molecule, resulting in a lack of base stacking interactions, U-turn feature of the anticodon loop, and TΨC loop . Thus, the presence of N2,N2-Dimethylguanosine is essential for maintaining the proper three-dimensional fold of tRNA .

Action Environment

The action of N2,N2-Dimethylguanosine is influenced by the ionic environment. The effects of modified nucleosides and the ionic environment on tRNA folding have been studied using molecular dynamic simulations . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .

Biochemische Analyse

Biochemical Properties

N,N-Dimethylguanosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The most prominent case of dual methylation (N2,N2-Dimethylguanosine) is found in the majority of eukaryotic tRNAs at base pair m22G26:A44 . This modification eliminates the ability of the N2 function to donate in hydrogen bonds and alters its pairing behavior .

Cellular Effects

The presence of this compound in tRNA and rRNA has significant effects on various types of cells and cellular processes. It influences cell function by altering the structure and stability of RNA . For instance, in E. coli tRNA, the presence of this compound at position 26 (the hinge region) has been shown to affect the structure and dynamics of the tRNA molecule .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The presence of this compound in RNA molecules can alter the pairing behavior of guanosine, notably vis-à-vis cytosine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on RNA structure and stability have been observed over time. The compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .

Biologische Aktivität

N,N-Dimethylguanosine (m²G) is a modified nucleoside that plays a significant role in the structure and function of transfer RNA (tRNA) and other RNA molecules. This article explores the biological activity of m²G, focusing on its enzymatic formation, structural implications, and functional roles in cellular processes.

Overview of this compound

This compound is characterized by the addition of two methyl groups to the nitrogen at the 2-position of guanosine. This modification is prevalent in eukaryotic tRNAs, particularly at position 26 (G26), where it contributes to the stability and functionality of tRNA molecules.

Enzymatic Formation

The methylation of guanosine to form m²G is catalyzed by specific methyltransferases. The enzyme responsible for this modification is known as tRNA (m²G26)-methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. This process involves a nucleophilic attack by the nitrogen atom on the methyl group of SAM, resulting in the transfer of the methyl group to guanosine .

Key Findings on Enzymatic Activity

- Identity Elements : Research has identified critical base pairs surrounding G26 that influence its modification to m²G. For instance, in yeast tRNA, specific base pairs (C11-G24 and G10-C25) serve as identity elements for the dimethylating enzyme .

- Mutant Enzymes : Studies have shown that engineered mutants of AlkB can selectively demethylate m²G, enhancing RNA sequencing efficiency by reducing the presence of this modification .

Structural Implications

The incorporation of m²G into RNA affects its structural properties significantly. For example, m²G at position 26 pairs exclusively with adenine (A44), altering traditional base-pairing dynamics and preventing misfolding into inactive structures .

Stability Studies

A series of experiments have assessed how m²G influences RNA stability:

| Oligonucleotide Sequence | Modification | Melting Temperature (Tm) | Hyperchromicity |

|---|---|---|---|

| 5′-GACGGACGUCU | G | Higher Tm | ~30% |

| 5′-CGCGAAUUAGCG | G | Lower Tm | ~18% |

| 5′-GGACGGACGUCCU | m²G | Variable Tm | Ambivalent behavior |

These findings indicate that m²G can lead to complex melting behavior, suggesting mixed structural conformations between hairpin and duplex forms .

Functional Roles in Cellular Processes

The presence of m²G in tRNA has been linked to several crucial biological functions:

- tRNA Stability : The modification enhances the structural integrity of tRNAs, ensuring proper folding and function during protein synthesis.

- Regulatory Functions : Methylation patterns can influence gene expression by modulating tRNA availability and stability, thereby affecting translation efficiency .

- Disease Implications : Alterations in methylation patterns, including those involving m²G, have been associated with various diseases, highlighting its potential as a biomarker or therapeutic target .

Case Studies

- Yeast tRNA Modification : A study demonstrated that modifying G26 in yeast tRNA from unmodified to m²G involved manipulating nearby base pairs to facilitate recognition by the methyltransferase .

- Demethylation Enzyme Development : Research focused on creating mutant enzymes capable of selectively demethylating m²G has shown promise in improving RNA sequencing techniques, which are often hindered by such modifications .

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

N,N-Dimethylguanosine is primarily found in tRNA and other RNA molecules, where it influences RNA structure and stability. Its presence affects base-pairing properties, which are crucial for the proper functioning of tRNAs in protein synthesis. The methylation at the N2 position can alter the hydrogen bonding capabilities of guanosine, impacting how RNA interacts with other molecules.

Structural Implications

- Base-Pairing Properties : Studies have shown that m²G can form non-canonical base pairs with uridine (U) and adenine (A), which modifies the overall stability and functionality of RNA structures. For example, while canonical G-C base pairing remains intact with m²G, the introduction of additional methyl groups can hinder G-C pairing but maintain interactions with U .

- tRNA Modifications : m²G is present at critical junctions in tRNA molecules, such as the acceptor stem and D-arm. These modifications are essential for maintaining the structural integrity required for tRNA's role in translation .

Cancer Research

This compound has been implicated in cancer research as a potential biomarker. Elevated levels of m²G have been associated with various cancers, suggesting its utility in diagnostic applications. Research indicates that profiling metabolites, including m²G, can help predict cancer risk and progression .

Metabolomics Studies

Recent metabolomics studies have identified m²G as a significant metabolite linked to obesity and metabolic disorders. Its levels in biological fluids can provide insights into metabolic health and disease states . This association underscores the importance of m²G in understanding metabolic pathways and their implications for health.

RNA Structure Research

The effects of this compound on RNA structure have been extensively studied through crystallography. Research has demonstrated how m²G impacts RNA duplex stability and conformation, providing valuable insights into RNA biology and the mechanisms of gene expression regulation .

Case Studies

Eigenschaften

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPURTUNRHNVGF-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943957 | |

| Record name | 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N2,N2-Dimethylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-67-2 | |

| Record name | N2,N2-Dimethylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(2),N(2)-Dimethylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N2-DIMETHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7NB8Q3W0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N2,N2-Dimethylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 236 °C | |

| Record name | N2,N2-Dimethylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N2,N2-Dimethylguanosine affect tRNA stability?

A2: Research suggests that m2,2G contributes to the stability of tRNA. In studies involving the hyperthermophilic archaeon Thermococcus kodakarensis, mutants lacking the enzyme responsible for m2,2G formation (archaeal Trm11) showed reduced growth at high temperatures (95°C). [] This suggests that the m2,2G modification might contribute to the structural integrity and proper folding of tRNA, particularly under extreme conditions. Further evidence comes from studies where the melting temperature of total tRNA fractions, isolated from mutants lacking specific modifications, decreased significantly. []

Q2: Beyond stability, how else does N2,N2-Dimethylguanosine influence tRNA function?

A3: While m2,2G is important for tRNA stability, it also appears to play a role in the accurate recognition of tRNA by modifying enzymes. Studies have shown that specific structural elements in tRNA, including the presence of m2,2G, are crucial for the correct interaction with tRNA-modifying enzymes. [] In yeast, the enzyme responsible for modifying guanosine-26 into m2,2G requires specific sequences and structures within the tRNA for effective modification. [] This suggests that m2,2G, along with other structural features, acts as an identity element for the enzyme.

Q3: How is N2,N2-Dimethylguanosine formed in cells?

A4: The formation of m2,2G is a two-step process catalyzed by specific tRNA methyltransferases (MTases). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. [] In archaea, the enzyme responsible is aTrm11, which can catalyze both the monomethylation and dimethylation steps. [, ] Structural studies of aTrm11 from Thermococcus kodakarensis have revealed important insights into its mechanism. [] The enzyme consists of three domains: an N-terminal ferredoxin-like domain (NFLD), a THUMP domain, and a Rossmann-fold MTase (RFM) domain. [] The THUMP domain is thought to recognize the 3′-ACCA end of the tRNA, while the linker region and RFM domain interact with the T-stem, acceptor stem, and V-loop. [] This positions the enzyme to specifically methylate the guanosine at position 10, forming m2,2G.

Q4: Can N2,N2-Dimethylguanosine be used as a biomarker?

A4: Yes, N2,N2-Dimethylguanosine is being investigated as a potential biomarker for several health conditions. For example:

- Cancer: Elevated levels of modified nucleosides, including N2,N2-Dimethylguanosine, have been found in the urine of cancer patients. [, , ] In some cases, N2,N2-Dimethylguanosine levels correlated with the stage of the cancer. [] This suggests that it could potentially be used as a non-invasive marker for cancer detection and monitoring.

- Acute Leukemia: Studies have shown that patients with acute lymphoblastic leukemia (ALL), both adults and children, have significantly higher levels of N2,N2-Dimethylguanosine in their urine compared to healthy controls or patients in remission. [, ] The levels of N2,N2-Dimethylguanosine excretion have been found to correlate with disease activity, making it a potential marker for monitoring ALL progression.

- Chronic Myelogenous Leukemia: Patients in the blastic phase of chronic myelogenous leukemia (CML) show significantly higher urinary excretion of N2,N2-Dimethylguanosine compared to those in the stable phase. [] This suggests a potential role for N2,N2-Dimethylguanosine in monitoring disease progression and identifying patients at higher risk of complications.

- Pulmonary Arterial Hypertension (PAH): Elevated N2,N2-Dimethylguanosine levels in plasma have been linked to an increased risk of death in patients with PAH. []

- Type 2 Diabetes: Research has identified N2,N2-Dimethylguanosine as a potential biomarker for predicting the development of type 2 diabetes. [] Elevated levels of N2,N2-Dimethylguanosine were associated with a higher risk of developing the disease, even after adjusting for traditional risk factors. []

Q5: What analytical techniques are used to study N2,N2-Dimethylguanosine?

A5: A variety of techniques are employed to analyze N2,N2-Dimethylguanosine in biological samples, including:

- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for separating and quantifying N2,N2-Dimethylguanosine, often in conjunction with other modified nucleosides. [, , , , , ] Reversed-phase HPLC is a common method for this purpose.

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, allowing for the identification and quantification of N2,N2-Dimethylguanosine in complex mixtures like urine and plasma. [, , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another technique used to analyze N2,N2-Dimethylguanosine, particularly in urine samples. [, ]

- Radioimmunoassay: Radioimmunoassays have also been developed to measure N2,N2-Dimethylguanosine levels in serum. []

Q6: How do structural modifications to guanosine at position 26 affect its interaction with the dimethylating enzyme?

A8: Structural modifications around the guanosine at position 26 can significantly impact its recognition and modification by the dimethylating enzyme. Studies using yeast tRNA(Asp), which naturally lacks m2,2G, have shed light on these structural requirements. [, ] By systematically altering the tRNA(Asp) sequence, researchers found that two specific D-stem base pairs (C11-G24 and G10-C25) immediately preceding G26 are crucial for its dimethylation. [] When these base pairs were introduced into tRNA(Asp), G26 became a substrate for the dimethylating enzyme from Xenopus laevis oocytes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.